ethyl 1-butyl-2-methyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoindoles This compound is characterized by its unique structure, which includes an indole ring system substituted with various functional groups
Preparation Methods
The synthesis of ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be achieved through a multi-step process involving several key reactions:
Formation of the Indole Core: The indole core can be synthesized using the Nenitzescu synthesis, which involves the reaction of enamines with quinones in the presence of a Lewis acid catalyst.
Introduction of Substituents: The butyl and methyl groups can be introduced through alkylation reactions. The nitrobenzoate ester can be formed by esterification of the corresponding nitrobenzoic acid with ethanol.
Industrial production methods would involve scaling up these reactions while optimizing for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Scientific Research Applications
ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE include other benzoindole derivatives such as:
- ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE
- INDOLE-3-CARBOXYLIC ACID
These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of functional groups in ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE makes it distinct and versatile for various research applications.
Properties
Molecular Formula |
C27H26N2O6 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl 1-butyl-2-methyl-5-(3-nitrobenzoyl)oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C27H26N2O6/c1-4-6-14-28-17(3)24(27(31)34-5-2)22-16-23(20-12-7-8-13-21(20)25(22)28)35-26(30)18-10-9-11-19(15-18)29(32)33/h7-13,15-16H,4-6,14H2,1-3H3 |
InChI Key |
ODEKLVKSYQNNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC)C |
Origin of Product |
United States |
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